REACTION_CXSMILES
|
CS(O[CH2:6][C:7]1[C:12]([F:13])=[CH:11][C:10]([Br:14])=[CH:9][C:8]=1[F:15])(=O)=O.[Li+].[Br-:17]>CN(C=O)C.CCOC(C)=O>[Br:14][C:10]1[CH:9]=[C:8]([F:15])[C:7]([CH2:6][Br:17])=[C:12]([F:13])[CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1=C(C=C(C=C1F)Br)F
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Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction was cooled to room temperature
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (5×), brine (2×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified via silica gel column chromatography (CH2Cl2/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C1)F)CBr)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |